2,3-Difluoro-4-methoxybenzoic acid

Description

The exact mass of the compound 2,3-Difluoro-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluoro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

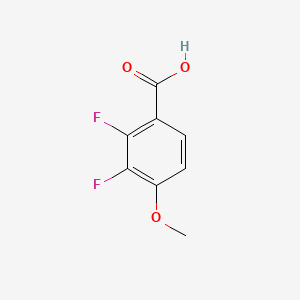

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSJPUVORWCLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394176 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329014-60-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-4-methoxybenzoic acid CAS number 329014-60-0

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzoic acid, a key fluorinated building block in modern medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This document details its properties, outlines a logical synthetic approach, provides expected analytical and spectroscopic data for characterization, describes a validated analytical workflow for quality control, and explores its applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of pharmaceutical development, the incorporation of fluorine into organic molecules is a well-established strategy for optimizing drug-like properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. Benzoic acid derivatives, in particular, serve as foundational scaffolds for a multitude of therapeutic agents.[2][3]

2,3-Difluoro-4-methoxybenzoic acid (CAS: 329014-60-0) emerges as a particularly valuable intermediate within this context. Its trifunctionalized aromatic ring offers multiple points for synthetic elaboration. The vicinal difluoro substitution pattern creates a unique electronic environment, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the methoxy group provides an additional handle for modification or can serve to modulate solubility and receptor interactions. This guide aims to serve as a technical resource for scientists utilizing this high-value building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key identifiers and properties of 2,3-Difluoro-4-methoxybenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 329014-60-0 | [4][5][6] |

| Molecular Formula | C₈H₆F₂O₃ | [7][8] |

| Molecular Weight | 188.13 g/mol | [6][8] |

| IUPAC Name | 2,3-difluoro-4-methoxybenzoic acid | [4][6][8] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 222 - 224 °C | [6] |

| SMILES | COC1=C(C(=C(C=C1)C(=O)O)F)F | [6] |

| InChI Key | OBSJPUVORWCLNA-UHFFFAOYSA-N | [4][6][8] |

| Purity | ≥97% (Typical) | [6] |

| Storage | Sealed in dry, room temperature (10°C - 25°C) | [9] |

Synthesis and Purification

While specific, detailed industrial synthesis routes for 2,3-Difluoro-4-methoxybenzoic acid are often proprietary, a logical synthetic pathway can be constructed based on established organofluorine chemistry principles and related preparations found in the literature.[10][11] A common strategy involves building the substitution pattern on a pre-existing benzene ring.

Proposed Synthetic Workflow

A plausible multi-step synthesis could start from a readily available difluoroanisole precursor, followed by metallation and carboxylation. This approach offers good regiochemical control.

Rationale:

-

Step 1: Directed Ortho-Metallation (DoM): Starting with 1,2-difluoro-3-methoxybenzene, the methoxy group can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the C4 position. This is a powerful and well-established method for regioselective functionalization of substituted aromatics. The choice of a non-polar solvent like THF and cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Step 2: Carboxylation: The generated aryllithium species is a potent nucleophile. Quenching the reaction with solid carbon dioxide (dry ice) introduces the carboxylic acid moiety at the desired position.

-

Step 3: Acidic Work-up and Purification: Subsequent work-up with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the high-purity crystalline solid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. srinichem.com [srinichem.com]

- 4. chem-casts.com [chem-casts.com]

- 5. CAS 329014-60-0 | 2621-3-Z7 | MDL MFCD03428569 | 2,3-Difluoro-4-methoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 6. 2,3-Difluoro-4-methoxybenzoic acid, 97+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. 329014-60-0 | 2,3-Difluoro-4-methoxybenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 8. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 329014-60-0|2,3-Difluoro-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 2,3-Difluoro-4-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of 2,3-Difluoro-4-methoxybenzoic acid (CAS No: 329014-60-0). As a fluorinated aromatic carboxylic acid, this compound serves as a valuable building block in medicinal chemistry and materials science, where its unique electronic and structural characteristics are leveraged for the targeted design of novel molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, standardized experimental protocols, and field-proven insights to support laboratory work and process development. We will delve into its structural identification, core physical properties, spectroscopic signature, safety protocols, and potential applications, ensuring a foundation of scientific integrity and practical utility.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. 2,3-Difluoro-4-methoxybenzoic acid is an organic compound featuring a benzene ring substituted with two adjacent fluorine atoms, a methoxy group, and a carboxylic acid group. The precise arrangement of these functional groups dictates its reactivity and physical behavior.

Diagram 1: Chemical Structure of 2,3-Difluoro-4-methoxybenzoic acid

A 2D representation of the 2,3-Difluoro-4-methoxybenzoic acid molecule.

| Identifier | Value | Source |

| IUPAC Name | 2,3-difluoro-4-methoxybenzoic acid | [1][2] |

| CAS Number | 329014-60-0 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Canonical SMILES | COc1ccc(C(=O)O)c(F)c1F | [1] |

| InChI Key | OBSJPUVORWCLNA-UHFFFAOYSA-N | [1][2] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The data presented below are derived from computational models and experimental sources, providing a robust profile for this molecule.

| Property | Value | Unit | Notes | Source |

| Physical State | Solid, Crystalline Powder | - | At Standard Temperature and Pressure (STP). | [1] |

| Melting Point | 223 | °C | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding from the carboxylic acid dimer formation and dipole-dipole interactions. | [1] |

| Boiling Point | 317.58 | °C | Normal boiling point at atmospheric pressure. | [1] |

| Density | 1.404 | g/cm³ | Calculated at 25 °C and 1.01325 bar. | [1] |

| pKa | Not Experimentally Determined | - | The pKa of benzoic acid is ~4.2.[3] The two electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic proton, resulting in a pKa lower than 4.2. This is a critical parameter for predicting ionization state in solution. | - |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents. | - | While quantitative data is not readily available, the structure suggests low solubility in water due to the hydrophobic benzene ring. Solubility increases in alcohols, ethers, and other polar organic solvents that can solvate both the polar carboxylic acid and the aromatic system. | [4][5] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While specific experimental spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.

-

Aromatic Protons (-ArH): Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm). These protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons.[6]

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal is expected around 165-170 ppm.

-

Aromatic Carbons (-ArC): Six distinct signals are expected. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons further away will show smaller, long-range couplings.

-

Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak [M]⁺: The exact mass is 188.0285 Da.[2] In a typical electron ionization (EI) mass spectrum, a prominent peak corresponding to this mass-to-charge ratio (m/z) is expected.

-

Predicted Adducts: High-resolution mass spectrometry can identify various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, are valuable for advanced identification.[7]

-

[M+H]⁺: m/z 189.03578

-

[M+Na]⁺: m/z 211.01772

-

[M-H]⁻: m/z 187.02122

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Acid): Absorptions are expected between 1210-1320 cm⁻¹ (acid) and 1000-1150 cm⁻¹ (aryl ether).

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies describe self-validating systems for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

-

Principle: This method relies on the visual observation of the phase transition from solid to liquid as a substance is heated at a controlled rate.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (223 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

-

Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium method determines the saturation concentration of a solute in a solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.

-

Methodology:

-

System Preparation: Add an excess amount of 2,3-Difluoro-4-methoxybenzoic acid to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled water bath (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

-

Quantification: Analyze the concentration of the solute in the filtered sample.

-

Gravimetric Analysis: Accurately weigh the sampled solution, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.[4]

-

Chromatographic Analysis (HPLC): Dilute the sample and quantify the concentration against a pre-calibrated standard curve using High-Performance Liquid Chromatography (HPLC).[4]

-

-

Diagram 2: Workflow for Shake-Flask Solubility Determination

A standardized workflow for determining equilibrium solubility.

Synthesis, Applications, and Relevance

Fluorinated organic molecules are of significant interest in drug discovery.[8] The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-4-methoxybenzoic acid is a key intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[9][10] Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

Synthetic routes to this and similar compounds often involve nucleophilic aromatic substitution on highly fluorinated precursors, followed by functional group manipulations to install the carboxylic acid.[11][12][13]

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Based on aggregated GHS data, 2,3-Difluoro-4-methoxybenzoic acid presents the following hazards:

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 12. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Analysis of 2,3-Difluoro-4-methoxybenzoic acid

This technical guide provides a comprehensive overview of the structural analysis of 2,3-Difluoro-4-methoxybenzoic acid (CAS No. 329014-60-0), a key intermediate in modern drug discovery and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and spectral interpretations essential for the unequivocal structural elucidation of this compound. While experimental spectra for this specific molecule are often proprietary and available from commercial suppliers, this guide will present a thorough analysis based on established spectroscopic principles and data from closely related analogs.[2][3]

Introduction: The Significance of 2,3-Difluoro-4-methoxybenzoic acid

2,3-Difluoro-4-methoxybenzoic acid belongs to a class of fluorinated benzoic acid derivatives that are of significant interest in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The specific substitution pattern of two adjacent fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its structure is the foundational prerequisite for its application in drug design and development.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the key physicochemical properties of 2,3-Difluoro-4-methoxybenzoic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | PubChem[4] |

| Molecular Weight | 188.13 g/mol | PubChem[4] |

| IUPAC Name | 2,3-difluoro-4-methoxybenzoic acid | PubChem[4] |

| CAS Number | 329014-60-0 | Oakwood Chemical[2] |

| Melting Point | 222-224 °C | Thermo Fisher Scientific[5] |

| Appearance | White to off-white solid |

Synthesis Pathway

The synthesis of 2,3-Difluoro-4-methoxybenzoic acid typically involves a multi-step process, often starting from a readily available fluorinated benzene derivative. While specific industrial synthesis protocols are proprietary, a plausible synthetic route can be extrapolated from procedures for analogous compounds.[6][7] A general workflow is outlined below.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzoic acid (Illustrative)

-

Lithiation: A solution of 1,2-difluoro-3-methoxybenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect regioselective lithiation. The position of lithiation is directed by the activating methoxy group.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate undergoes nucleophilic attack on the carbon dioxide to form a lithium carboxylate salt.

-

Acidic Workup: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid). This protonates the carboxylate salt, leading to the precipitation of the desired product, 2,3-Difluoro-4-methoxybenzoic acid.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent to yield a high-purity solid.

Spectroscopic Structural Elucidation

The unequivocal identification of 2,3-Difluoro-4-methoxybenzoic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

4.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. |

| ~7.4-7.6 | multiplet | 1H | Ar-H | Aromatic proton coupled to the adjacent aromatic proton and fluorine atoms. |

| ~7.1-7.3 | multiplet | 1H | Ar-H | Aromatic proton coupled to the adjacent aromatic proton and fluorine atoms. |

| ~3.9 | singlet | 3H | -OCH₃ | The methoxy group protons are in a distinct chemical environment and appear as a sharp singlet as there are no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-4-methoxybenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |

| ~150-155 (d, JCF) | C-F | Aromatic carbon directly bonded to fluorine, showing coupling. |

| ~145-150 (d, JCF) | C-F | Aromatic carbon directly bonded to fluorine, showing coupling. |

| ~140-145 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~125-130 | C-COOH | Aromatic carbon attached to the carboxylic acid group. |

| ~115-120 (d, JCF) | Ar-CH | Aromatic methine carbon, showing coupling to fluorine. |

| ~110-115 (d, JCF) | Ar-CH | Aromatic methine carbon, showing coupling to fluorine. |

| ~56 | -OCH₃ | The carbon of the methoxy group appears in the aliphatic region. |

4.1.3 ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -130 to -150 | multiplet | The fluorine at the 2-position, coupled to the adjacent fluorine and aromatic proton. The exact chemical shift is influenced by the ortho-substituents. |

| -140 to -160 | multiplet | The fluorine at the 3-position, coupled to the adjacent fluorine and aromatic proton. |

The wide chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence and substitution pattern of fluorine atoms.[8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 188 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 171 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 144 | [M - CO₂]⁺ | Decarboxylation, a characteristic fragmentation of benzoic acids. |

| 115 | [M - COOH - OCH₃]⁺ | Subsequent loss of a methoxy radical after decarboxylation. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS), though the latter may require derivatization to increase volatility.

-

Ionization: Electron Ionization (EI) is a common method for such small molecules, typically using an electron energy of 70 eV.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid (conjugated) |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1250-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-F stretch | Aryl fluoride |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

For a crystalline solid like 2,3-Difluoro-4-methoxybenzoic acid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no public crystal structure for this specific molecule is available, related structures of fluorinated and methoxy-substituted benzoic acids have been reported.[9][10] These studies often reveal the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions and thermal parameters are refined to obtain a final structural model.

Applications in Drug Discovery

Fluorinated benzoic acids are important scaffolds in drug discovery. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The unique electronic properties of the difluoro-methoxy substitution pattern in 2,3-Difluoro-4-methoxybenzoic acid can be exploited to fine-tune the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target. This makes it a valuable starting material for the synthesis of a wide range of potential drug candidates, from enzyme inhibitors to receptor modulators.[7][11]

Conclusion

The structural analysis of 2,3-Difluoro-4-methoxybenzoic acid is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine framework, mass spectrometry confirms the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the key functional groups. While X-ray crystallography would provide the ultimate solid-state structure, a combination of these other techniques allows for an unambiguous confirmation of the molecule's identity and purity, which is critical for its application in research and development.

References

-

Oakwood Chemical. 2,3-Difluoro-4-methoxybenzoic acid. [Link]

-

PubChem. 2,3-Difluoro-4-methoxybenzoic acid. [Link]

-

Chemcasts. Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. [Link]

-

PubChemLite. 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). [Link]

-

2a biotech. 2,3-DIFLUORO-4-METHOXYBENZOIC ACID. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 2,6-Difluoro-4-methoxybenzoic acid. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-, propyl ester. [Link]

-

National Center for Biotechnology Information. Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). [Link]

-

FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

- Asaruddin, M., et al. "Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives." Journal of Applicable Chemistry, vol. 4, no. 1, 2015, pp. 45-49.

-

Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]

-

ResearchGate. New synthesis process for 2,3,4-trimethoxybenzoic acid. [Link]

- Ahlers, C. D., et al.

Sources

- 1. 2,3-Difluoro-4-methoxybenzoic acid | 329014-60-0 | FD69960 [biosynth.com]

- 2. 2,3-Difluoro-4-methoxybenzoic acid [oakwoodchemical.com]

- 3. 329014-60-0|2,3-Difluoro-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Difluoro-4-methoxybenzoic acid, 97+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2,4-difluoro-3-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 11. ossila.com [ossila.com]

2,3-Difluoro-4-methoxybenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have established themselves as critical components in the design of novel functional agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2,3-Difluoro-4-methoxybenzoic acid is a key building block that embodies these advantages. This technical guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

2,3-Difluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two adjacent fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

Chemical Identity

The fundamental identifiers and structural details of the compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2,3-difluoro-4-methoxybenzoic acid | [2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [2][3] |

| Molecular Weight | 188.13 g/mol | [2][4] |

| CAS Number | 329014-60-0 | [2][3] |

| InChI Key | OBSJPUVORWCLNA-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)F)F | [2][5] |

Physicochemical Data

The physical and chemical properties of a compound are crucial for determining its handling, reactivity, and suitability for various applications.

| Property | Value | Source |

| Melting Point | 223 °C | [3] |

| Boiling Point (Predicted) | 317.58 °C | [3] |

| Monoisotopic Mass | 188.02850037 Da | [2][5] |

| Appearance | White to off-white powder (typical for similar compounds) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone (inferred from similar compounds) | [7] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to fluorinated methoxybenzoic acids exist, a common and reliable strategy involves nucleophilic aromatic substitution followed by functional group manipulation. The following protocol describes a plausible synthesis pathway adapted from established methods for analogous compounds.[8][9][10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a more readily available trifluorinated precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Selective Methoxylation

-

Rationale: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is the most activated site, allowing for regioselective substitution by sodium methoxide.

-

Procedure:

-

To a solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol (MeOH), add sodium methoxide (NaOCH₃) portion-wise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-difluoro-4-nitroanisole.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine, which is a versatile functional group for further transformations, particularly for introducing the carboxylic acid precursor via the Sandmeyer reaction.

-

Procedure:

-

Dissolve the 2,3-difluoro-4-nitroanisole from the previous step in ethanol or a mixture of ethanol and water.

-

Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to obtain crude 2,3-difluoro-4-methoxyaniline, which can be purified by column chromatography or used directly in the next step.

-

Step 3: Sandmeyer Reaction to Form the Nitrile

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile. The amine is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

-

Procedure:

-

Suspend 2,3-difluoro-4-methoxyaniline in a mixture of dilute hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

-

Extract the product, 2,3-difluoro-4-methoxybenzonitrile, with an organic solvent like toluene or ethyl acetate. Purify by chromatography.

-

Step 4: Hydrolysis of the Nitrile

-

Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure (Acidic Hydrolysis):

-

Heat the 2,3-difluoro-4-methoxybenzonitrile with a concentrated aqueous solution of sulfuric acid (e.g., 50-70%) at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

The product, 2,3-Difluoro-4-methoxybenzoic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Applications in Research and Drug Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of fluoro and methoxy groups in 2,3-difluoro-4-methoxybenzoic acid makes it an attractive starting material for synthesizing complex molecules with potential therapeutic value.

-

Pharmaceutical Intermediates: This compound serves as a crucial building block for active pharmaceutical ingredients (APIs). Fluorinated aromatics are known to enhance metabolic stability and receptor binding affinity. Related fluoro-methoxybenzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as antiviral and antifungal agents.[7][11]

-

Drug Discovery Scaffold: The carboxylic acid group provides a convenient handle for various coupling reactions (e.g., amide bond formation), allowing for its incorporation into larger, more complex molecular architectures. This is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).[12]

-

Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by fluorine are also highly desirable in the development of modern herbicides and fungicides.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected.

| Technique | Expected Peaks / Signals |

| ¹H NMR | ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton, exchangeable with D₂O).~6.9-7.8 ppm: Two signals, multiplet or doublet of doublets, 2H total (aromatic protons).~3.9 ppm: Singlet, 3H (methoxy protons, -OCH₃). |

| ¹³C NMR | ~165-170 ppm: Carboxyl carbon (C=O).~110-160 ppm: Aromatic carbons, showing characteristic C-F couplings.~56 ppm: Methoxy carbon (-OCH₃). |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid dimer).~1680-1710 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid).~1200-1300 cm⁻¹ & ~1000-1100 cm⁻¹: Strong peaks (C-O and C-F stretching). |

| Mass Spectrometry (EI) | m/z 188: Molecular ion peak (M⁺).m/z 171: [M-OH]⁺ fragment.m/z 143: [M-COOH]⁺ fragment. |

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent used.[13][14] A comprehensive list of predicted mass-to-charge ratios for different adducts is available in public databases.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2,3-Difluoro-4-methoxybenzoic acid.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

2,3-Difluoro-4-methoxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The unique combination of its functional groups provides a robust platform for the development of novel, high-value molecules. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their work.

References

-

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

Chemspace. (n.d.). 2,3-difluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ACS Publications. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,3-difluoro-4-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-difluoro-4-methoxybenzoic acid (C₈H₆F₂O₃).[1] Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced interpretation of the spectra, emphasizing the structural elucidation of this polysubstituted aromatic compound. We will explore the causal effects of the difluoro, methoxy, and carboxylic acid substituents on chemical shifts and coupling constants, present detailed spectral assignments, and provide a validated experimental protocol for data acquisition.

Introduction: The Structural Significance of 2,3-Difluoro-4-methoxybenzoic Acid

2,3-Difluoro-4-methoxybenzoic acid is a highly functionalized benzene derivative. The unique substitution pattern—featuring two adjacent electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group—creates a complex electronic environment that is of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application as a building block in the synthesis of novel compounds.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such molecules in solution.[2] However, the presence of ¹⁹F nuclei introduces additional complexity and a wealth of information through heteronuclear spin-spin coupling, which is critical for definitive assignment. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing the field-proven insights necessary for confident characterization.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme is used for 2,3-difluoro-4-methoxybenzoic acid.

Figure 1: Molecular structure and atom numbering of 2,3-Difluoro-4-methoxybenzoic acid.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this molecule is expected to show four distinct signals: the carboxylic acid proton, the two aromatic protons, and the methoxy protons. The aromatic region is particularly informative due to complex spin-spin coupling between the protons and the fluorine atoms.

Causality Behind Chemical Shifts and Multiplicities

-

-COOH Proton (H9): This proton is highly deshielded due to its attachment to an electronegative oxygen and its proximity to the carbonyl group. It typically appears as a broad singlet far downfield (>10 ppm) and is readily exchanged with D₂O.

-

Aromatic Protons (H5, H6):

-

H5: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -COOH group. It is also subject to coupling from two fluorine atoms. Its chemical shift is influenced by these competing effects.

-

H6: This proton is meta to the -OCH₃ group and ortho to the -COOH group, which strongly deshields it. It will therefore appear downfield relative to H5.

-

-

Methoxy Protons (-OCH₃): These three equivalent protons are shielded by the attached oxygen and appear as a sharp singlet, typically in the 3.8-4.1 ppm range.[3]

J-Coupling Analysis

The multiplicities of the aromatic protons are governed by homonuclear (H-H) and heteronuclear (H-F) couplings.

Figure 2: Key J-coupling interactions for the aromatic protons in 2,3-Difluoro-4-methoxybenzoic acid.

-

H6 Signal: Expected to be a doublet of doublets (dd) or a more complex multiplet. It is split by H5 (³J_HH, ortho coupling) and by the meta fluorine F2 (⁴J_HF).

-

H5 Signal: Expected to be a doublet of doublets (dd). It is split by H6 (³J_HH, ortho coupling) and the ortho fluorine F3 (³J_HF). The para coupling to F2 (⁵J_HF) is typically very small or negligible.

Summary of ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data in a typical solvent like DMSO-d₆.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H9 (-COOH) | ~13.0 | Broad Singlet | - | 1H |

| H6 | ~7.7 - 7.9 | dd | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F2) ≈ 2.0 Hz | 1H |

| H5 | ~7.2 - 7.4 | dd | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F3) ≈ 8.0 Hz | 1H |

| C8-H₃ (-OCH₃) | ~3.9 | Singlet | - | 3H |

¹³C NMR Spectral Analysis: Unraveling C-F Couplings

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The key to assigning the aromatic carbons lies in interpreting the magnitude and multiplicity of the C-F coupling constants. The ¹⁹F nucleus, with a spin of I=1/2 and 100% natural abundance, causes all nearby carbons to appear as multiplets.[4][5]

Causality of C-F Coupling Constants

The magnitude of the nJ_CF coupling constant is highly dependent on the number of bonds (n) separating the carbon and fluorine atoms.[6]

-

¹J_CF (Direct Coupling): This is very large, typically 240-260 Hz for sp² carbons. C2 and C3 will exhibit this large coupling.

-

²J_CF (Geminal Coupling): This coupling through two bonds is smaller, typically 15-25 Hz. C1, C3, and C4 will show this type of coupling.

-

³J_CF (Vicinal Coupling): This coupling is generally in the range of 5-10 Hz. C1, C2, C4, C5, and C6 will show this coupling.

-

⁴J_CF (Long-Range Coupling): This is typically small, around 1-3 Hz.

Summary of ¹³C NMR Data

The following table details the predicted ¹³C NMR assignments, with a focus on the diagnostic C-F coupling patterns.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant(s) (J, Hz) |

| C7 (-COOH) | ~165 | t (triplet-like) | ³J(C7-F2) ≈ 2 Hz, ⁴J(C7-F3) ≈ 2 Hz |

| C4 | ~155 | dd | ¹J(C4-F) is absent, but shows ²J and ³J |

| C2 | ~150 | dd | ¹J(C2-F2) ≈ 250 Hz , ²J(C2-F3) ≈ 15 Hz |

| C3 | ~145 | dd | ¹J(C3-F3) ≈ 250 Hz , ²J(C3-F2) ≈ 15 Hz |

| C6 | ~128 | d | ³J(C6-F2) ≈ 5 Hz |

| C1 | ~120 | dd | ²J(C1-F2) ≈ 20 Hz, ³J(C1-F3) ≈ 5 Hz |

| C5 | ~115 | d | ³J(C5-F3) ≈ 10 Hz |

| C8 (-OCH₃) | ~56 | s | - |

Note: The exact chemical shifts and coupling constants can vary with solvent and temperature.

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data is critical. This protocol outlines a robust procedure for the characterization of 2,3-difluoro-4-methoxybenzoic acid.

Sample Preparation

-

Massing: Accurately weigh 15-20 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it effectively dissolves the carboxylic acid and shifts the residual water peak away from analyte signals. CDCl₃ can also be used, but the -COOH proton may exchange or be very broad.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-32 scans for good signal-to-noise (S/N).

-

Relaxation Delay (D1): 5 seconds. This is crucial for allowing full relaxation of all protons, ensuring accurate integration, especially for the potentially slow-relaxing quaternary-attached aromatic protons.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): 0-16 ppm.

-

-

¹³C{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by Fourier transformation.

-

Correction: Perform phase and baseline corrections manually to ensure accuracy.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra to determine chemical shifts and coupling constants.

Conclusion

The NMR spectral analysis of 2,3-difluoro-4-methoxybenzoic acid is a prime example of how modern spectroscopy can be used to elucidate complex molecular structures. A thorough understanding of substituent effects and, critically, the interpretation of homonuclear (H-H) and heteronuclear (C-F, H-F) coupling constants are essential for accurate and confident assignment. The methodologies and data interpretations presented in this guide provide a robust framework for researchers working with this and structurally related fluorinated aromatic compounds.

References

-

Gakh, A. A., Gribble, G. W., & Barden, T. J. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2837. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(2), 295-303. [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 4-fluorobenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde 13C NMR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 3-Methoxybenzoic acid 1H NMR Spectrum. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Cobas, C. (2019). An Overview of Fluorine NMR. ResearchGate. [Link]

-

PhytoBank. (n.d.). 2-Methoxybenzoic acid 13C NMR Spectrum. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466-3474. [Link]

-

Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary data for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Reddit. (2024). 1H NMR of 4-methoxybenzoic acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biophysics.org [biophysics.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

electrophilic and nucleophilic sites in 2,3-Difluoro-4-methoxybenzoic acid

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Difluoro-4-methoxybenzoic acid

Abstract

2,3-Difluoro-4-methoxybenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the reactivity of its distinct functional groups and the electronic landscape of its aromatic core. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule, grounded in the fundamental principles of electronic effects. We will dissect the interplay of inductive and resonance effects conferred by the fluoro, methoxy, and carboxyl substituents to predict and rationalize the molecule's reactivity. This analysis is supplemented with methodologies for experimental validation and characterization, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is not merely the sum of its parts, but a complex interplay of electronic influences exerted by its substituents. In 2,3-Difluoro-4-methoxybenzoic acid, we have a fascinating case study where electron-donating and electron-withdrawing groups are in direct competition, creating a nuanced electronic environment.

Caption: Structure of 2,3-Difluoro-4-methoxybenzoic acid.

The key to understanding this molecule's reactivity lies in deconstructing the electronic contributions of each substituent:

-

Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing through both the inductive effect (-I) of its electronegative oxygen atoms and a powerful resonance (mesomeric) effect (-M). It acts as a potent deactivating group, reducing the electron density of the entire aromatic ring and directing incoming electrophiles to the meta position (C5).[1]

-

Fluorine Atoms (-F) at C2 and C3: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I).[2] While it technically has lone pairs that can participate in resonance donation (+M), this effect is weak for halogens and is overwhelmingly overshadowed by the inductive pull.[1][3] Consequently, the two fluorine atoms significantly lower the electron density of the ring, particularly at the positions closest to them.

-

Methoxy Group (-OCH₃) at C4: The oxygen of the methoxy group is electronegative, leading to a modest inductive withdrawal (-I). However, its primary influence is a strong electron-donating resonance effect (+M) from its lone pairs. This +M effect significantly increases electron density at the positions ortho (C3 and C5) and para (C1) to itself, making it an activating group.[1]

The Net Result: The aromatic ring is subjected to the potent deactivating and withdrawing forces of three groups (-COOH, -F, -F) and the activating, donating force of one group (-OCH₃). This renders the ring electron-deficient overall, yet creates specific pockets of relatively higher and lower electron density that define its reactive sites.

Mapping Reactivity: A Predictive Analysis of Nucleophilic and Electrophilic Centers

Based on the electronic effects discussed, we can logically deduce the primary sites for chemical attack. This is best visualized through a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, colored blue) are targets for nucleophiles.[4][5][6][7]

Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.

Nucleophilic Sites (Targets for Electrophiles)

Despite the overall electron-deficient nature of the ring, specific locations serve as centers of nucleophilicity.

-

Aromatic Ring Carbon C5: This is the most probable site for electrophilic aromatic substitution . The methoxy group at C4 strongly activates its ortho positions, C3 and C5. Since C3 is already substituted with fluorine, C5 becomes the primary target. This is further supported by the fact that C5 is meta to the deactivating carboxylic acid group, a position that is least deactivated by it.

-

Oxygen Atoms: The lone pairs on the oxygen atoms of the methoxy group and the carbonyl group (C=O) are inherently nucleophilic. The carbonyl oxygen is particularly reactive and can be readily protonated, which is the first step in reactions like Fischer esterification.

Electrophilic Sites (Targets for Nucleophiles)

The strong electron-withdrawing character of the substituents creates several electron-poor centers ripe for nucleophilic attack.

-

Carbonyl Carbon of the Carboxylic Acid: This is the most significant electrophilic site. The polarization of the carbon-oxygen double bond, combined with the inductive pull from both oxygens, makes this carbon highly susceptible to attack by nucleophiles. This is the basis for the rich chemistry of carboxylic acids, including esterification, amide formation, and reduction.[8]

-

Aromatic Ring Carbons C2 and C3: The aromatic ring, being electron-poor, is activated for Nucleophilic Aromatic Substitution (SNAr) . The carbons bearing the fluorine atoms are the most likely sites for this reaction. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[8][9]

-

Carboxylic Acid Proton: The hydroxyl proton is highly acidic and thus electrophilic. It will readily react with bases in a simple acid-base reaction.

Experimental Validation and Synthetic Applications

The theoretical framework above is validated by the observed reactivity of this molecule in the laboratory.

Reactions at the Carboxylic Acid: Fischer Esterification

The electrophilicity of the carbonyl carbon is readily demonstrated through acid-catalyzed esterification.

Protocol: Synthesis of Methyl 2,3-Difluoro-4-methoxybenzoate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Difluoro-4-methoxybenzoic acid (1.88 g, 10 mmol).

-

Reagents: Add methanol (50 mL) as the solvent and nucleophile, followed by the cautious addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Caption: Workflow for Fischer Esterification.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two activating fluorine atoms makes SNAr a viable strategy. For instance, reaction with a nucleophile like sodium methoxide in a polar aprotic solvent would be expected to substitute one of the fluorine atoms, likely at the C2 position due to steric and electronic factors. Such reactions are pivotal in building more complex molecular scaffolds.[9]

Spectroscopic Fingerprints for Characterization

Spectroscopic methods provide empirical data that reflects the electronic environment of the molecule, confirming our theoretical predictions.

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | -COOH Proton: A broad singlet significantly downfield (~11-13 ppm).[10] Aromatic Protons (H5, H6): Resonances in the aromatic region (~6.8-8.0 ppm), showing complex splitting due to H-H and H-F coupling. -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.[11] |

| ¹³C NMR | Carbonyl Carbon: Signal around 165-175 ppm.[10] Aromatic Carbons: Signals between 110-160 ppm. Carbons bonded to fluorine (C2, C3) will appear as doublets with large C-F coupling constants. The carbon attached to the methoxy group (C4) will be shifted upfield relative to the others due to the +M effect. |

| Infrared (IR) | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10] C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1720 cm⁻¹.[10] C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region. C-F Stretch: Strong absorptions typically found in the 1000-1200 cm⁻¹ range. |

Conclusion

2,3-Difluoro-4-methoxybenzoic acid is a molecule defined by a sophisticated balance of competing electronic effects. The strong electron-withdrawing nature of the carboxylic acid and dual fluoro substituents renders the aromatic ring electrophilic and primes it for nucleophilic aromatic substitution at the C2 and C3 positions. Simultaneously, the potent electron-donating methoxy group carves out a nucleophilic center at the C5 position, directing electrophilic attack. The carbonyl carbon of the carboxylic acid stands out as the most prominent electrophilic site, serving as the gateway for a host of derivatization reactions. A thorough understanding of these reactive sites is paramount for leveraging this versatile compound as a strategic building block in the rational design of novel pharmaceuticals and advanced materials.

References

-

PubChem. 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Research Square. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Wikimedia Foundation. [Link]

-

PubChem. 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Barca, E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(8), 1843. [Link]

-

University of Minnesota Libraries Publishing. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

-

Suresh, C. H., et al. (2019). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science, 9(2), e1389. [Link]

-

Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). [Link]

-

Lee, J., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(15), 7955-7964. [Link]

-

Cox, S. R., & Williams, D. E. (1981). Representation of the Molecular Electrostatic Potential by a Net Atomic Charge Model. Journal of Computational Chemistry, 2(3), 304-323. [Link]

-

ResearchGate. Molecular Electrostatic Potential Maps for the studied compounds (Fused...). [Link]

-

Ordon, P. (2018). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. Molecules, 23(10), 2446. [Link]

-

Aher, S. B., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. researchgate.net [researchgate.net]

- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2,3-Difluoro-4-methoxybenzoic acid IUPAC name and synonyms

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic acid for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science industries. As a sophisticated building block, its unique electronic and structural properties, conferred by the vicinal fluorine atoms and the methoxy group, make it a valuable intermediate in the synthesis of complex molecular targets. This guide details its formal nomenclature, physicochemical properties, a representative synthetic workflow, key applications in drug discovery, and essential safety and handling protocols, designed for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. This section provides the standardized nomenclature and common identifiers for 2,3-Difluoro-4-methoxybenzoic acid.

IUPAC Name

The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2,3-difluoro-4-methoxybenzoic acid .[1][2]

Synonyms and Identifiers

In practice, this compound is referenced by numerous synonyms, registry numbers, and structural codes across various databases and commercial catalogs. The following table consolidates these key identifiers for unambiguous cross-referencing.

| Identifier Type | Value | Source |

| CAS Number | 329014-60-0 | PubChem[1] |

| Molecular Formula | C₈H₆F₂O₃ | PubChem[1] |

| InChI | InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | PubChem[1] |

| InChIKey | OBSJPUVORWCLNA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C(=C(C=C1)C(=O)O)F)F | PubChem[1] |

| EC Number | 608-797-2 | PubChem[1] |

| Alternate Name | Benzoic acid, 2,3-difluoro-4-methoxy- | PubChem[1] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its formulation potential. The strategic placement of two fluorine atoms and a methoxy group significantly influences the properties of the benzoic acid core.

| Property | Value | Unit | Source |

| Molecular Weight | 188.13 | g/mol | PubChem[1] |

| Monoisotopic Mass | 188.02850037 | Da | PubChem[1] |

| Melting Point | 223 | °C | Chemcasts[2] |

| Boiling Point | 317.58 | °C | Chemcasts[2] |

| Appearance | White to off-white powder (typical) | - | - |

| Topological Polar Surface Area | 46.5 | Ų | PubChem[1] |

| XLogP3 | 1.9 | - | PubChem[1] |

Synthesis and Mechanistic Insights